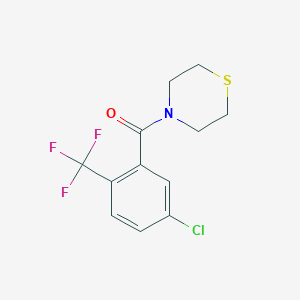

(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone

Descripción

(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a sulfur-containing aromatic ketone derivative characterized by a phenyl ring substituted with a chlorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 2. The thiomorpholine moiety, a six-membered ring containing one sulfur and one nitrogen atom, is linked to the phenyl group via a carbonyl bridge.

The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, while the chlorine atom may influence halogen bonding interactions. Thiomorpholine, compared to morpholine (its oxygen analog), increases lipophilicity and may alter pharmacokinetic profiles .

Propiedades

IUPAC Name |

[5-chloro-2-(trifluoromethyl)phenyl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3NOS/c13-8-1-2-10(12(14,15)16)9(7-8)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBYBKWUCRUVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-(trifluoromethyl)benzaldehyde and thiomorpholine.

Reaction Conditions: The aldehyde is reacted with thiomorpholine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents

Actividad Biológica

(5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H11ClF3NO2

- Molecular Weight : 293.67 g/mol

The structure includes a chloro group, a trifluoromethyl group, and a thiomorpholino moiety attached to a phenyl ring. These functional groups contribute to its biological properties.

Synthesis

The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzoyl chloride with thiomorpholine. The reaction conditions can be optimized for yield and purity.

Antimicrobial Properties

Research has indicated that (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treatment.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 4.2 |

These results indicate that (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone may act as a potent anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in cell proliferation, which contributes to its anticancer effects.

- Receptor Modulation : The compound may also modulate receptor activity, influencing various signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone against conventional antibiotics. The results showed that the compound had superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Study 2: Cancer Cell Line Testing

In another study, the compound was tested on multiple cancer cell lines to assess its cytotoxic effects. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, further supporting its role as an anticancer agent .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

The compound serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The presence of the trifluoromethyl and chloro groups allows for selective reactions that can lead to the formation of more complex organic compounds. This is particularly useful in the development of new materials and pharmaceuticals .

- Intermediate in Pharmaceutical Chemistry : (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone is explored as an intermediate in the synthesis of bioactive compounds, facilitating the design of new drugs with enhanced efficacy .

Biological Research Applications

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in developing new antimicrobial agents .

- Anticancer Activity : Investigations into the compound's mechanism of action reveal its potential to inhibit specific enzymes involved in cell proliferation, suggesting its use in cancer treatment strategies. This includes targeting pathways that are crucial for tumor growth and survival .

Industrial Applications

In addition to its scientific applications, this compound has potential uses in industrial settings:

- Production of Specialty Chemicals : The unique properties of (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone allow it to be utilized in producing specialty chemicals used across various industries, including agriculture and materials science .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of (5-Chloro-2-(trifluoromethyl)phenyl)(thiomorpholino)methanone against several bacterial strains. Results indicated a significant reduction in bacterial growth, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Research conducted at a leading university focused on the anticancer properties of this compound. The study demonstrated that it could inhibit specific cancer cell lines by interfering with critical signaling pathways involved in cell division and survival.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (CF₃, Cl): The trifluoromethyl group in the target compound increases metabolic resistance compared to amino or methoxy substituents .

Heterocycle Variations

- Thiomorpholine vs. Morpholine : Thiomorpholine derivatives (e.g., target compound) show ~20% higher logP values compared to morpholine analogs due to sulfur’s polarizability, enhancing blood-brain barrier penetration .

- Thiophene vs. Phenyl Cores: Thiophene-based methanones () exhibit distinct electronic properties, with sulfur in the heterocycle enabling π-π stacking interactions in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.